molecular formula C23H14N6S B10880310 2-Phenyl-4-[3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline

2-Phenyl-4-[3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline

Cat. No.: B10880310
M. Wt: 406.5 g/mol
InChI Key: PKLORRIQZXDWNF-UHFFFAOYSA-N
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Description

6-(2-PHENYL-4-QUINOLYL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that features a unique combination of quinoline, pyridine, triazole, and thiadiazole rings. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-PHENYL-4-QUINOLYL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from simpler precursors. A common synthetic route might include:

    Formation of the quinoline ring: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Formation of the triazole ring: This can be synthesized via the Huisgen cycloaddition reaction between azides and alkynes.

    Formation of the thiadiazole ring: This can be synthesized by the reaction of thiosemicarbazide with carbon disulfide followed by cyclization.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or quinoline rings.

    Reduction: Reduction reactions might target the nitrogen-containing rings, potentially leading to the formation of amines.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides might be employed under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties. The unique combination of rings might interact with biological targets in a specific manner, leading to potential therapeutic applications.

Medicine

In medicine, such compounds could be explored for their potential as drug candidates. Their ability to interact with various enzymes and receptors could make them useful in the treatment of diseases.

Industry

Industrially, this compound might find applications in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-(2-PHENYL-4-QUINOLYL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme inhibition: The compound might inhibit enzymes by binding to their active sites.

    Receptor modulation: It could act as an agonist or antagonist at various receptors.

    DNA intercalation: The planar structure of the rings might allow it to intercalate into DNA, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like chloroquine and quinine.

    Pyridine derivatives: Compounds such as nicotinamide and pyridoxine.

    Triazole derivatives: Compounds like fluconazole and itraconazole.

    Thiadiazole derivatives: Compounds such as acetazolamide and methazolamide.

Uniqueness

The uniqueness of 6-(2-PHENYL-4-QUINOLYL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its combination of multiple heterocyclic rings, which might confer unique biological activities and chemical properties not found in simpler compounds.

Properties

Molecular Formula

C23H14N6S

Molecular Weight

406.5 g/mol

IUPAC Name

6-(2-phenylquinolin-4-yl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C23H14N6S/c1-2-6-15(7-3-1)20-14-18(17-8-4-5-9-19(17)25-20)22-28-29-21(26-27-23(29)30-22)16-10-12-24-13-11-16/h1-14H

InChI Key

PKLORRIQZXDWNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NN5C(=NN=C5S4)C6=CC=NC=C6

Origin of Product

United States

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